Antimalarial agent 26

Malaria Plasmodium falciparum Structure-Activity Relationship

Antimalarial agent 26 (Compound 11) is a 3-substituted-2-hydroxy-1,4-naphthoquinone distinguished by a nine-carbon citral-derived side chain essential for its antiplasmodial activity. Its direct inactive analog (Compound 10), differing only by a methyl substitution, provides a built-in negative control for SAR studies. With an IC50 of 2.7 µM against P. falciparum and a Selectivity Index exceeding 100 for HepG2 and Vero cells, this compound enables unambiguous differentiation of parasite-specific cytotoxicity. Demonstrated oral efficacy at 30 mg/kg in murine models establishes a reliable benchmark for comparative pharmacodynamic studies. Procure this reference standard to drive computational modeling and medicinal chemistry optimization with quantitative, side-by-side analog data.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
Cat. No. B12404677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 26
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O)O
InChIInChI=1S/C20H22N4O3/c25-17-12-16(19(26)15-7-3-2-6-14(15)17)21-10-11-24-13-18(22-23-24)20(27)8-4-1-5-9-20/h2-3,6-7,12-13,21,27H,1,4-5,8-11H2
InChIKeyFFVDEQGIDNRKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 26: A Differentiated 1,4-Naphthoquinone with Defined In Vitro Selectivity and Oral Bioavailability


Antimalarial agent 26, also known as compound 11, is a synthetic derivative belonging to the 3-substituted-2-hydroxy-1,4-naphthoquinone class [1]. This compound is characterized by its oral bioavailability and a specific structure-activity relationship (SAR) profile that distinguishes it from inactive or less selective analogs [1]. It demonstrates cytotoxic activity against Plasmodium falciparum and exhibits a notable selectivity window over certain mammalian cell lines .

The Criticality of SAR: Why Substituting Antimalarial Agent 26 with a Close Analog Can Invalidate an Experiment


Within the 1,4-naphthoquinone series, minor structural modifications result in binary activity profiles, as demonstrated by direct SAR analysis [1]. Specifically, the presence of a nine-carbon citral-derived side chain is essential for the activity of Antimalarial agent 26 (compound 11); its replacement with a smaller methyl group in the otherwise identical analog (compound 10) renders the molecule completely inactive [1]. This extreme sensitivity to side-chain length and branching underscores that generic substitution within this chemical class is scientifically unsound without specific, quantitative validation data.

Quantitative Evidence Guide: Verifiable Differentiation of Antimalarial Agent 26 from Comparators


Direct Head-to-Head Comparison: Activity vs. Inactive Structural Analog

Antimalarial agent 26 (compound 11) demonstrates quantifiable antiplasmodial activity, in stark contrast to its close structural analog, compound 10, which is inactive [1]. The critical difference lies in the substitution at the R2 position; Antimalarial agent 26 contains a 2,6-dimethyl-1,5-dienylheptyl (citral-derived) group, whereas the inactive analog has a methyl group [1]. This direct comparison within the same study highlights a clear functional divergence driven by side-chain structure.

Malaria Plasmodium falciparum Structure-Activity Relationship

Potency Ranking vs. Best-in-Class Naphthoquinone Lead

While Antimalarial agent 26 (compound 11) exhibits significant activity, it is quantitatively less potent than the best-in-series compound 1 from the same study [1]. Compound 1, which features an n-butyl substituted aminomethyl group, shows an IC50 of 0.77 µg/mL, representing a 2.4-fold increase in potency over Antimalarial agent 26 [1]. This positions Antimalarial agent 26 as a differentiated, moderately potent tool for exploring chemical space distinct from the more potent lead candidate.

Antimalarial Lead Optimization Potency

Selectivity Index: Quantified Advantage Over Mammalian Cell Lines

Antimalarial agent 26 exhibits a defined and significant selectivity window against mammalian cells, which is a critical differentiator for in vitro research applications . When tested against the P. falciparum parasite, it showed an IC50 of 2.7 µM . In contrast, its cytotoxicity (CC50) on HepG2 and Vero mammalian cell lines was 440.9 µM and 1336 µM, respectively . This yields a calculated Selectivity Index (SI) of 163 for HepG2 cells and 495 for Vero cells.

Cytotoxicity Selectivity Index HepG2

In Vivo Proof-of-Concept: Oral Efficacy at a Dose Comparable to Atovaquone Regimens

Antimalarial agent 26 has demonstrated in vivo antiplasmodial efficacy following oral administration in a murine model . The compound was active when dosed at 30 mg/kg orally once daily for four consecutive days . This effective dose is directly comparable to the 30 mg/kg atovaquone component used in combination prophylactic studies, providing a relevant benchmark for in vivo performance within the naphthoquinone class [1].

In Vivo Efficacy Oral Bioavailability Pharmacodynamics

Optimal Research Application Scenarios for Antimalarial Agent 26


SAR and Chemical Probe Development for Naphthoquinone Analogs

Ideal for studies investigating the structure-activity relationship of 3-substituted-2-hydroxy-1,4-naphthoquinones. The direct, quantitative comparison with an inactive analog (compound 10) and a more potent analog (compound 1) provides clear data points for computational modeling and medicinal chemistry optimization efforts [1].

In Vitro Efficacy and Selectivity Profiling in Cell-Based Assays

Suitable for use as a reference compound in antiplasmodial assays where a well-defined selectivity window is crucial. Its calculated Selectivity Index (SI) of >100 for HepG2 and Vero cells allows researchers to differentiate between parasite-specific effects and general cytotoxicity in complex cellular models [1].

In Vivo Pharmacodynamic Studies of Orally Bioavailable Antimalarials

Applicable in murine malaria models to investigate the pharmacodynamic effects of oral antimalarial agents. Its demonstrated activity at 30 mg/kg provides a benchmark for comparing new chemical entities and studying the relationship between in vitro potency and in vivo efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.